molecular formula C18H22O6 B12415841 Methyl Mycophenolate-d6 (EP Impurity E)

Methyl Mycophenolate-d6 (EP Impurity E)

Cat. No.: B12415841
M. Wt: 340.4 g/mol
InChI Key: ZPXRQFLATDNYSS-DLIKDHNOSA-N
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Description

Methyl mycophenolate-d6 is a deuterated form of methyl mycophenolate, which is a derivative of mycophenolic acid. This compound is often used as a reference standard in analytical chemistry and pharmacokinetic studies due to its stable isotopic labeling. The deuterium atoms in methyl mycophenolate-d6 make it particularly useful in mass spectrometry for tracking and quantifying the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl mycophenolate-d6 typically involves the deuteration of methyl mycophenolate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of methyl mycophenolate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The final product is then purified through techniques such as crystallization or chromatography to ensure high isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

Methyl mycophenolate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl mycophenolate-d6 is widely used in scientific research, particularly in the following fields:

    Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.

    Biology: Used in metabolic studies to track the distribution and metabolism of mycophenolate derivatives in biological systems.

    Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mycophenolate-based drugs.

    Industry: Utilized in the quality control of pharmaceutical products containing mycophenolate derivatives

Mechanism of Action

Methyl mycophenolate-d6, like its non-deuterated counterpart, exerts its effects through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, methyl mycophenolate-d6 depletes guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation. This mechanism is particularly important in its immunosuppressive effects, making it useful in preventing organ transplant rejection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl mycophenolate-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantification is essential .

Properties

Molecular Formula

C18H22O6

Molecular Weight

340.4 g/mol

IUPAC Name

trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3

InChI Key

ZPXRQFLATDNYSS-DLIKDHNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H]

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O

Origin of Product

United States

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